molecular formula C5H5IN2 B027973 3-Amino-4-iodopyridine CAS No. 105752-11-2

3-Amino-4-iodopyridine

Cat. No. B027973
M. Wt: 220.01 g/mol
InChI Key: ZJRSKTXMSIVNAU-UHFFFAOYSA-N
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Patent
US08987307B2

Procedure details

The title compound was prepared in analogy to example 25, intermediate b, from 4-iodo-pyridin-3-ylamine. Brown oil (22%) which was pure enough to be used in the next step.
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:19]1[CH:20]=[N:21][CH:22]=[CH:23][C:24]=1N1CCCCC1C)C(=O)C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1.[I:32]C1C=CN=CC=1N>>[I:32][C:24]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1[NH:2][CH3:1]

Inputs

Step One
Name
intermediate b
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)C=1C=NC=CC1N1C(CCCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=NC=C1)N
Step Two
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=NC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.